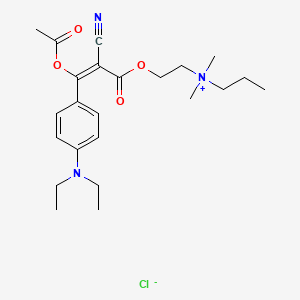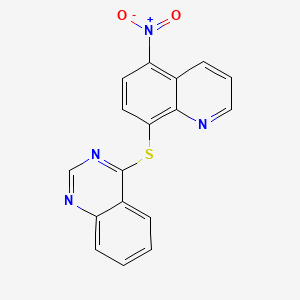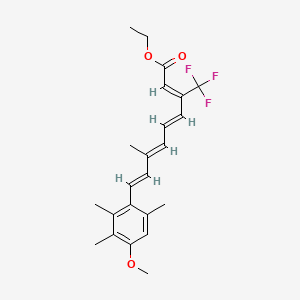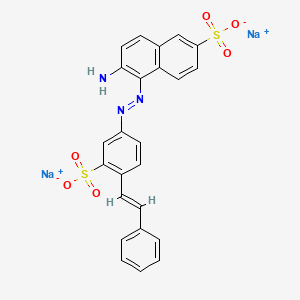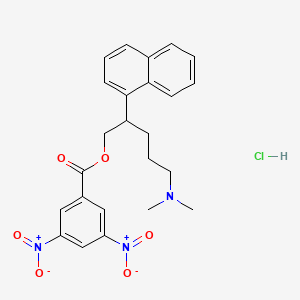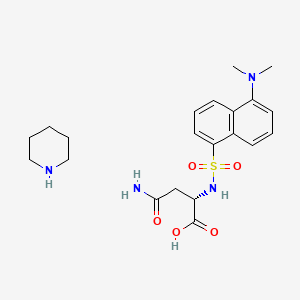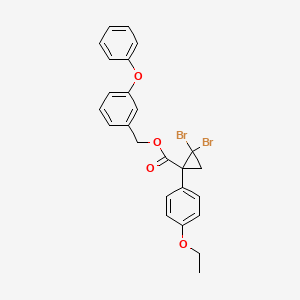
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropane ring, two bromine atoms, and phenyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of bromine atoms and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The process may also involve the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of ester groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenyl esters. These products can have different chemical and physical properties, making them useful in various applications.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It is used in the development of new materials and chemical products, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester
- Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-methoxyphenyl)-, (3-phenoxyphenyl)methyl ester
- Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-methoxyphenyl)methyl ester
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- is unique due to its specific combination of functional groups and the presence of the cyclopropane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
63935-34-2 |
|---|---|
Molekularformel |
C25H22Br2O4 |
Molekulargewicht |
546.2 g/mol |
IUPAC-Name |
(3-phenoxyphenyl)methyl 2,2-dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H22Br2O4/c1-2-29-20-13-11-19(12-14-20)24(17-25(24,26)27)23(28)30-16-18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15H,2,16-17H2,1H3 |
InChI-Schlüssel |
LYNPWHQOXASIRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2(CC2(Br)Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


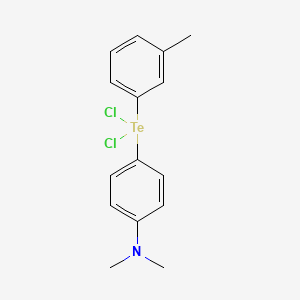
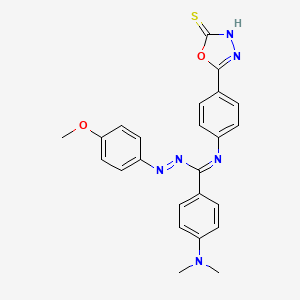

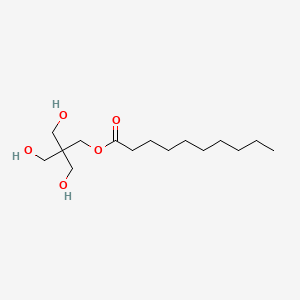
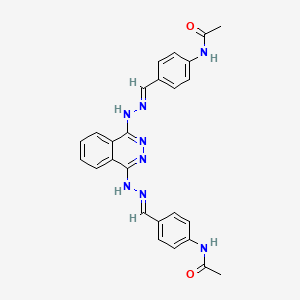
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
